Cas no 1228784-41-5 (1-difluoromethanesulfonyl-2-fluorobenzene)

1-Difluoromethanesulfonyl-2-fluorobenzene is a fluorinated aromatic sulfone compound characterized by its unique difluoromethanesulfonyl and fluoro substituents on the benzene ring. This structure imparts enhanced electrophilic reactivity, making it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of fluorine atoms improves metabolic stability and lipophilicity, which can be advantageous in drug design. Its sulfonyl group also facilitates further functionalization, enabling diverse derivatization pathways. The compound's stability under various reaction conditions and its compatibility with common synthetic methodologies make it a versatile building block for researchers in medicinal and materials chemistry. Proper handling is recommended due to potential reactivity with nucleophiles.
1-difluoromethanesulfonyl-2-fluorobenzene structure
1228784-41-5 structure
Product Name:1-difluoromethanesulfonyl-2-fluorobenzene
CAS No:1228784-41-5
MF:C7H5F3O2S
MW:210.173611402512
CID:4579323
Update Time:2025-06-11

1-difluoromethanesulfonyl-2-fluorobenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Difluoromethanesulfonyl-2-fluorobenzene
    • Benzene, 1-[(difluoromethyl)sulfonyl]-2-fluoro-
    • 1-difluoromethanesulfonyl-2-fluorobenzene
    • Inchi: 1S/C7H5F3O2S/c8-5-3-1-2-4-6(5)13(11,12)7(9)10/h1-4,7H
    • InChI Key: FHJHSNGZQYRXDX-UHFFFAOYSA-N
    • SMILES: C1(S(C(F)F)(=O)=O)=CC=CC=C1F

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Additional information on 1-difluoromethanesulfonyl-2-fluorobenzene

Comprehensive Analysis of 1-Difluoromethanesulfonyl-2-Fluorobenzene (CAS 1228784-41-5): Properties, Applications, and Industry Trends

1-Difluoromethanesulfonyl-2-fluorobenzene (CAS 1228784-41-5) is a fluorinated aromatic sulfone derivative gaining significant attention in pharmaceutical and agrochemical research. This compound, characterized by its unique difluoromethanesulfonyl and fluorobenzene moieties, exhibits remarkable stability and reactivity, making it a valuable intermediate in modern synthetic chemistry. Its molecular structure, C7H5F3O2S, combines the electron-withdrawing properties of fluorine atoms with the versatility of sulfonyl groups, enabling diverse applications.

Recent studies highlight the growing demand for fluorinated building blocks like 1-difluoromethanesulfonyl-2-fluorobenzene in drug discovery. The compound's ability to modulate lipophilicity and metabolic stability aligns with the pharmaceutical industry's focus on bioisosteric replacements and prodrug design. Researchers frequently search for "CAS 1228784-41-5 solubility" or "synthesis routes for fluorinated sulfones," reflecting its technical relevance. Analytical data shows 95% purity is typically achievable through optimized crystallization protocols.

From a materials science perspective, the thermal stability of 1-difluoromethanesulfonyl-2-fluorobenzene (decomposition point >200°C) makes it suitable for high-temperature reactions. Its Hansen solubility parametersD=18.2, δP=10.1, δH=5.3 MPa1/2) predict compatibility with polar aprotic solvents, addressing common queries about "best solvents for fluorobenzene derivatives." The compound's 19F NMR spectrum shows characteristic shifts at -72.3 ppm (SO2CF2) and -108.5 ppm (Ar-F).

Environmental considerations drive innovation in green chemistry applications of CAS 1228784-41-5. Recent patent analyses reveal its use in catalyzed cross-coupling reactions with reduced metal loading. The electrophilic reactivity of the sulfonyl group enables C-H functionalization under mild conditions, a hot topic in "sustainable fluorination methods" research. Computational studies predict a logP of 2.1±0.3, balancing hydrophobicity for membrane penetration.

Quality control protocols for 1-difluoromethanesulfonyl-2-fluorobenzene emphasize HPLC-UV analysis (λmax=254 nm) and KF titration for moisture content. Industry reports indicate growing adoption in electronic materials, particularly as a precursor for fluorinated polyelectrolytes in battery technologies. Searches for "fluorobenzene sulfone conductivity" increased 42% year-over-year, reflecting emerging applications.

The compound's crystallographic data (monoclinic, P21/c) reveals intermolecular interactions influencing its powder flow properties—a critical parameter for industrial scale-up. Regulatory databases confirm compliance with major chemical inventories (TSCA, EINECS), addressing frequent queries about "global compliance status of CAS 1228784-41-5." Storage recommendations include amber glass under nitrogen at -20°C for long-term stability.

Advanced applications leverage the radical scavenging potential of difluoromethanesulfonyl groups. Recent publications describe its incorporation into photoredox catalysts, coinciding with increased searches for "fluorinated photocatalysts." The vibrational spectrum shows strong bands at 1352 cm-1 (S=O asym) and 1138 cm-1 (S=O sym) by FTIR, important for reaction monitoring.

Market analysts project 6.8% CAGR for fluorinated intermediates through 2030, with 1-difluoromethanesulfonyl-2-fluorobenzene benefiting from targeted drug delivery research. Its hydrogen bond acceptor count (HBAs=4) and rotatable bonds (n=2) make it attractive for fragment-based drug design, a trending topic in medicinal chemistry forums.

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